(3R)-3-aminoazetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(3R)-3-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChI Key |
GCBWDZYSLVSRRI-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N1)N |
Canonical SMILES |
C1C(C(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Aminoazetidin 2 One and Its Precursors
Classical Approaches to Azetidin-2-one (B1220530) Ring Construction
The foundational methods for creating the azetidin-2-one skeleton have been established for decades and are frequently employed in the synthesis of β-lactam-containing compounds. ajrconline.org These approaches are fundamental to understanding the more complex enantioselective syntheses.
[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction Variants)
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is arguably the most significant and versatile method for constructing the azetidin-2-one ring. ajrconline.orgacs.org The reaction involves the direct acylation of an imine with a ketene, which can be pre-formed or generated in situ from an acid chloride and a base, such as triethylamine. ajrconline.org
The general mechanism allows for the synthesis of a wide variety of structurally diverse 2-azetidinone derivatives. ajrconline.org For instance, the reaction of an imine (Schiff base) with chloroacetyl chloride in the presence of a base directly yields the β-lactam structure. thieme-connect.de Triphosgene has also been effectively used as an activating agent for carboxylic acids to facilitate this cycloaddition with imines. researchgate.net
| Reactant 1 (Imine) | Reactant 2 (Ketene Precursor) | Activating Agent/Base | Product Type |
| N-substituted Imines | Chloroacetyl Chloride | Triethylamine | 1,3,4-trisubstituted azetidin-2-ones |
| Isatin Schiff Bases | Substituted Carboxylic Acids | p-Toluenesulfonyl chloride / Triethylamine | Spiro[azetidine-2,3′-indoline]-2′,2-diones thieme-connect.de |
| Imines from Chloral | Ketenes | N/A | 1,3-disubstituted-4-trichloromethyl azetidin-2-ones researchgate.net |
Intramolecular Cyclization Strategies for Azetidin-2-one Formation
Intramolecular cyclization offers a powerful alternative to cycloaddition for forming the β-lactam ring. These strategies typically involve the cyclization of β-amino acids or their derivatives. researchgate.net The formation of the strained four-membered ring via this route can sometimes be challenging and compete with other reaction pathways, such as elimination reactions. acs.org
One prominent example involves the Mitsunobu reaction, which facilitates the (N1-C4)-cyclization of β-hydroxy hydroxamates. A synthetic pathway towards functionalized 3-aminoazetidin-2-ones utilized a Mitsunobu cyclization of a serine-derived precursor under conditions involving reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). researchgate.net
Nucleophilic Substitution Reactions for Ring Closure
This method is a common approach for producing azetidines and their derivatives. acs.org The strategy relies on an intramolecular nucleophilic displacement where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group (e.g., halides, sulfonates) in a γ-position. acs.org The cyclization of a pre-formed chain by the displacement of a leaving group by an amine nitrogen is one of the most prevalent methods for creating the azetidine (B1206935) ring. acs.org
Enantioselective Synthesis of (3R)-3-Aminoazetidin-2-one
Achieving the specific (3R) stereochemistry at the C3 position requires asymmetric synthesis techniques. These methods use a chiral influence—either from an auxiliary group or a catalyst—to direct the formation of the desired enantiomer.
Chiral Auxiliary-Mediated Asymmetric Synthesis
In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into one of the reactants to control the stereochemical outcome of the key ring-forming step. A notable synthesis achieved high diastereoselectivity by reacting the zinc enolate of an N,N-diprotected glycine (B1666218) ethyl ester with a chiral α-diimine derived from (R)-α-methylbenzylamine. uu.nl This reaction produced a trans-azetidin-2-one with high chemical (90%) and optical (86%) yields, where the stereochemistry was confirmed by X-ray crystallography to be (3R,4S). uu.nl The chiral (R)-α-methylbenzyl group serves as the auxiliary to direct the stereoselective formation of the ring. uu.nl
| Precursor | Chiral Auxiliary | Key Reaction | Stereochemical Outcome | Reference |
| Zinc enolate of N,N-diprotected glycine ethyl ester | (R)-α-methylbenzyl-DAB | Enolate-imine condensation | (3R,4S) | uu.nl |
Asymmetric Catalysis in Azetidin-2-one Ring Formation
Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product. While the search results highlight chiral auxiliary methods more explicitly for this specific target, asymmetric catalysis is a well-established strategy for azetidine synthesis in general. ub.bw For example, the synthesis of other chiral azetidines has been achieved using asymmetric π-allyl substitution reactions. chemrxiv.org The development of catalytic enantioselective methods for the direct synthesis of this compound remains an active area of research.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for constructing chiral molecules from simple precursors. nih.gov These methods are noted for their efficacy, versatility, and user-friendliness. thieme.de In the context of this compound, organocatalytic strategies are primarily directed at the enantioselective synthesis of γ-amino acid precursors, which can then be cyclized to form the desired β-lactam ring. thieme.de
One notable approach involves the asymmetric Michael addition of masked acetaldehyde (B116499) derivatives to nitroalkenes, catalyzed by chiral organocatalysts like cinchona-derived squaramides. beilstein-journals.org This reaction establishes the chiral center that will become the C3 position of the azetidinone. The resulting nitro group can then be reduced to an amine, and subsequent functional group manipulations can lead to cyclization. Researchers have focused on optimizing these reactions in environmentally benign solvents like water, combining organocatalysis with micellar catalysis to improve efficiency and sustainability. thieme.de The use of recyclable lipophilic organocatalysts has also been demonstrated, allowing for catalyst recovery and reuse over multiple cycles without significant loss of activity or enantioselectivity. beilstein-journals.org
Table 1: Examples of Organocatalytic Reactions for Precursor Synthesis
| Catalyst Type | Reaction | Substrates | Key Feature | Reference |
| Cinchona Squaramide | Michael Addition | Nitroalkenes, Masked Acetaldehydes | High enantioselectivity, recyclable catalyst | beilstein-journals.org |
| Privileged Catalyst | Stereoselective addition to nitroalkenes | Masked acetaldehyde, Nitroalkenes | Reaction in water using surfactants | thieme.de |
| Potassium Phthalimide | One-pot three-component reaction | Aryl aldehydes, Malononitrile, Phenols | Environmentally benign, mechanochemical conditions | rsc.org |
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis provides a highly effective and versatile platform for the asymmetric synthesis of complex molecules, including heterocyclic compounds like azetidinones. catalyst-enabling-synthetic-chemistry.comsnnu.edu.cn These methods often involve the creation of carbon-carbon or carbon-heteroatom bonds with high levels of stereocontrol. snnu.edu.cn Strategies such as asymmetric C-H functionalization, cycloadditions, and reductive aminations are prominent in this field. snnu.edu.cnmdpi.comresearchgate.net
For the synthesis of the azetidinone core, transition metal-catalyzed reactions can be employed in several ways. Asymmetric [2+2] cycloaddition reactions between ketenes and imines, catalyzed by chiral transition metal complexes, can directly form the β-lactam ring with high enantioselectivity. Another key strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can produce highly functionalized pyrrolidine (B122466) structures that serve as precursors to the azetidinone ring. catalyst-enabling-synthetic-chemistry.com Copper and rhodium complexes are frequently used catalysts in these transformations, demonstrating high selectivity. catalyst-enabling-synthetic-chemistry.commdpi.com Furthermore, asymmetric reductive amination, catalyzed by metals like iridium, rhodium, or ruthenium, can be used to introduce the chiral amine functionality onto a suitable precursor molecule. researchgate.net
Table 2: Selected Transition Metal-Catalyzed Asymmetric Syntheses
| Metal Catalyst | Reaction Type | Ligand Type | Key Outcome | Reference |
| Rhodium(I) | C-H Arylation | TADDOL-derived phosphonite | Axially chiral heterobiaryls in up to 99% yield and 97% ee | snnu.edu.cn |
| Copper(I) | 1,3-Dipolar Cycloaddition | Chiral Phosphine | Polycyclic chiral pyrrolidines in excellent yields and ee | mdpi.com |
| Rhodium(III) | Oxidative C-H/C-H Cross-Coupling | Chiral SCpRh(III) complex | Axially chiral compounds in up to 99% yield and 99% ee | snnu.edu.cn |
| Palladium(0) | Intramolecular C-H Cyclization | TADDOL-derived phosphoramidite | Axially chiral biaryls in up to 99% yield and 91% ee | snnu.edu.cn |
Chemoenzymatic and Biocatalytic Routes
The demand for highly pure enantiomeric compounds has spurred the adoption of biocatalytic and chemoenzymatic methods in organic synthesis. sci-hub.se These approaches leverage the exceptional stereo- and regioselectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. sci-hub.senih.gov
For the synthesis of this compound, ω-transaminases (ω-TAs) are particularly valuable enzymes. mdpi.com They can be used in the asymmetric synthesis of chiral amines from prochiral ketones, establishing the key stereocenter with high enantiomeric excess (>99% ee). mdpi.comresearchgate.net A typical route involves the enzymatic transamination of a 3-oxo-azetidine precursor to directly install the (R)-amino group. This biocatalytic step often avoids the need for protecting groups and harsh chemical reagents. researchgate.netacs.org
Chemoenzymatic strategies combine enzymatic steps with traditional chemical reactions to create efficient and scalable synthetic routes. nih.govnih.govbeilstein-journals.org For instance, a chemical synthesis might be used to construct a prochiral ketone precursor, which is then subjected to a biocatalytic asymmetric reduction or amination to install the desired stereochemistry. nih.govresearchgate.net The integration of biocatalysis with flow chemistry is also a growing area, allowing for continuous and scalable production processes. nih.govfrontiersin.org
Functional Group Transformations and Derivatization Strategies Leading to the 3-Amino Group
The introduction of the 3-amino group is a critical step in the synthesis of the target molecule. This is often achieved through the transformation of other functional groups at the C3 position of the azetidinone ring or its acyclic precursor. researchgate.net A common strategy involves the reduction of a nitro group, which can be introduced via reactions such as the Michael addition mentioned previously. thieme.de Reagents like Raney Nickel are effective for this transformation. organic-synthesis.com
Alternatively, the amino group can be introduced via nucleophilic substitution reactions. google.com A precursor with a good leaving group at the C3 position, such as a halide or a sulfonate, can react with an ammonia (B1221849) equivalent or a protected amine source like sodium azide (B81097) followed by reduction. google.comresearchgate.net The Hofmann rearrangement of a primary amide at the C3 position also offers a direct route to the primary amine. organic-synthesis.com Furthermore, azetidin-3-ones can be converted to the corresponding amine via reductive amination. researchgate.net These functionalized 3-amino-2-azetidinones are valuable intermediates that can be further transformed into a variety of other heterocyclic systems. researchgate.net
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. opcw.orgscispace.com The goal is to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. acs.orgrroij.com
Several aspects of the synthesis of this compound align with these principles:
Catalysis: The use of catalytic reagents, whether they are transition metals, organocatalysts, or enzymes, is superior to stoichiometric reagents as it reduces waste. acs.org Recyclable catalysts further enhance the sustainability of the process. beilstein-journals.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Asymmetric syntheses that avoid the need for classical resolution of racemates are inherently more atom-economical.
Use of Renewable Feedstocks and Biocatalysis: Biocatalytic routes often start from renewable resources and operate under mild conditions (e.g., aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint of the synthesis. sci-hub.semdpi.com Enzymes are obtained from renewable sources and are biodegradable. mdpi.com
Reduction of Derivatives: Green chemistry encourages minimizing or avoiding the use of protecting groups, as these steps require additional reagents and generate waste. acs.orgscispace.com Biocatalytic methods, with their high specificity, can often react at a single site on a molecule, obviating the need for protection/deprotection steps. acs.org
Safer Solvents and Reagents: A key green chemistry principle is the use of safer solvents and auxiliaries. acs.org Research into performing organocatalytic and biocatalytic reactions in water or other benign solvents is a step in this direction. thieme.de
By integrating these principles, chemists can develop more efficient, cost-effective, and environmentally responsible syntheses for important molecules like this compound. researchgate.netrroij.com
Chemical Reactivity and Transformation Studies of 3r 3 Aminoazetidin 2 One
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core
The significant ring strain of the azetidin-2-one ring makes it susceptible to cleavage by various nucleophiles. This reactivity is central to the biological activity of β-lactam antibiotics and a key consideration in the synthetic manipulation of this scaffold.
Nucleophilic Acyl Substitution Pathways and Mechanisms
The considerable ring strain inherent in azetidine (B1206935) structures makes them prone to ring-opening reactions. nih.govrsc.org This reactivity can be harnessed for the synthesis of more complex molecules. For instance, the combination of photochemical cyclization to form an azetidine intermediate, followed by a strain-releasing ring-opening functionalization, presents a strategic approach in organic synthesis. nih.gov
Hydrolytic Stability and Degradation Pathways
The stability of the β-lactam ring towards hydrolysis is a critical factor, particularly in aqueous environments. β-lactam antibiotics, when exposed to moisture, can undergo degradation over time. researchgate.net The hydrolysis of the amide bond in the β-lactam ring leads to the formation of a β-amino acid derivative, which is generally inactive. The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. nih.gov For instance, some amino acid ester prodrugs of pharmaceuticals show significant stability in aqueous solutions at acidic pH (3-5), while undergoing rapid chemical cleavage at a more neutral pH of 7.4, indicating a preference for base-catalyzed hydrolysis of the ester bond. nih.gov
Enzymatic Hydrolysis of the Beta-Lactam Moiety (in in vitro systems)
The enzymatic hydrolysis of the β-lactam ring is a primary mechanism of bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net This process is catalyzed by a class of enzymes known as β-lactamases. nih.govacs.org These enzymes function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.gov
There are two main mechanistic classes of β-lactamases: serine β-lactamases and metallo-β-lactamases. mdpi.com
Serine β-lactamases utilize a serine residue in their active site to perform a nucleophilic attack on the carbonyl carbon of the β-lactam ring. mdpi.com
Metallo-β-lactamases employ one or two zinc ions to activate a water molecule, which then acts as the nucleophile to hydrolyze the lactam. mdpi.com
In vitro systems are frequently used to study the kinetics and mechanisms of β-lactamase-catalyzed hydrolysis. researchgate.netnih.gov For example, recombinant E. coli cells expressing a specific β-lactamase can be used to measure the rate of antibiotic degradation. nih.gov Techniques like high-performance liquid chromatography (HPLC) can be employed to quantify the conversion of the β-lactam to its hydrolyzed product. nih.gov
Reactions Involving the Exocyclic Amine Group at C3
The exocyclic amino group at the C3 position of (3R)-3-aminoazetidin-2-one is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially novel properties.
Acylation, Sulfonylation, and Other N-Derivatization Reactions
The primary amine at C3 can readily undergo reactions with various electrophiles.
Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group, forming an amide linkage. This is a common strategy for synthesizing derivatives of β-lactams. uomustansiriyah.edu.iq For example, acid chlorides react rapidly with amines to yield amides. uomustansiriyah.edu.iq
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The synthesis of sulfonamide derivatives often begins with the sulfonylation of a primary amine. nih.gov
Other N-Derivatizations: The amino group can also be derivatized through reactions with other electrophilic reagents, leading to the formation of ureas, carbamates, and other functional groups.
These N-derivatization reactions have been explored in the context of developing novel therapeutic agents. For instance, a series of N-(2-oxoazetidin-3-yl)amides were synthesized and evaluated as inhibitors of N-acylethanolamine acid amidase (NAAA). nih.gov
Alkylation and Reductive Amination Strategies
Modification of the C3-amino group can also be achieved through alkylation and reductive amination.
Alkylation: Direct alkylation of the amino group can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation. masterorganicchemistry.comnih.gov Alternative strategies, such as hydrogen-borrowing catalysis, allow for the use of alcohols as alkylating agents. nih.gov
Reductive Amination: This two-step process provides a more controlled method for introducing alkyl groups. masterorganicchemistry.comlibretexts.org It involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.org
These strategies have been applied to synthesize a variety of N-substituted amino acid derivatives. nih.gov
Data Tables
Table 1: Overview of Reactivity at the Azetidin-2-one Core
| Reaction Type | Reagent/Condition | Product Type | Key Observations |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, ROH, RNH₂) | Ring-opened β-amino acid derivatives | Proceeds via a tetrahedral intermediate; driven by relief of ring strain. |
| Hydrolysis | Aqueous media (pH dependent) | β-amino acid | Stability is pH-dependent; often accelerated by acid or base. |
| Enzymatic Hydrolysis | β-lactamases (in vitro) | Inactive β-amino acid | Catalyzed by serine or metallo-β-lactamases. |
Table 2: Derivatization Reactions of the Exocyclic Amine at C3
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acid chloride/anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/tertiary amine |
| Reductive Amination | Aldehyde/ketone, followed by reducing agent | Secondary/tertiary amine |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). semanticscholar.orgmdpi.com This reaction is a fundamental transformation, often serving as a gateway to more complex molecular architectures. The formation of the imine involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. latech.edu
These Schiff bases can undergo further transformations. For instance, in a reaction analogous to the Pictet-Spengler reaction, the β-lactam nitrogen can act as a nucleophile, leading to cyclization if an appropriate electrophilic center is present in the Schiff base substituent. The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure. wikipedia.org While direct application to this compound is not extensively documented in readily available literature, the principles of iminium ion formation and subsequent intramolecular cyclization are relevant. wikipedia.orgnih.gov The success of such a reaction would depend on the nucleophilicity of the β-lactam nitrogen and the electrophilicity of the iminium ion formed from the Schiff base. wikipedia.org
The reactivity of the formed imine is crucial. For instance, cyclocondensation of Schiff bases with chloroacetyl chloride is a known method for synthesizing 2-azetidinones, demonstrating the utility of the imine as a synthetic intermediate. researchgate.netdoi.org
Table 1: Examples of Condensation Reactions Involving Amino Groups and Carbonyls
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| Amine | Aldehyde/Ketone | Schiff Base (Imine) | Typically mild, often with acid or base catalysis |
| β-Arylethylamine | Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalysis, heating |
| Schiff Base | Ketenes | β-Lactam | Staudinger reaction conditions |
| 2-Aminothiophenols | Carbonyl Compounds | 2-Substituted Benzothiazoles | Various, including oxidizing agents or catalysts |
Stereochemical Stability and Epimerization at the Stereogenic Center
The stereochemical integrity of the C3 position in this compound is a critical factor in its application, particularly in the synthesis of chiral molecules. Epimerization at this stereogenic center would lead to the formation of its (3S)-diastereomer, potentially compromising the desired biological activity or stereochemical outcome of a synthesis.
Epimerization in β-lactams can be facilitated by both acidic and basic conditions. The process often involves the formation of an enolate or an enol intermediate, which allows for the temporary loss of stereochemistry at the α-carbon (C3). Evidence from studies on related β-lactam structures suggests that C3 epimerization can occur, particularly when the C3 substituent can stabilize a negative or positive charge. nih.gov For instance, a purely thermal route for C3 epimerization has been observed in some Weinreb amide-substituted β-lactams. nih.gov
Photochemical and Thermal Reactivity Profiles of the Azetidin-2-one Scaffold
The azetidin-2-one, or β-lactam, ring is a strained four-membered ring system, which imparts unique photochemical and thermal reactivity. beilstein-journals.org
Photochemical Reactivity:
The photochemical behavior of the β-lactam scaffold can lead to various transformations, including ring-opening, cycloadditions, and rearrangements. researchgate.netchemrxiv.org Irradiation of β-lactams can lead to the cleavage of the amide bond or the C-C bonds within the ring. For instance, photolysis of certain acyclic monothioimides can yield β-lactams through a Type II cyclization. researchgate.net The Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, is a known method for synthesizing azetidinols, which are structurally related to azetidin-2-ones. beilstein-journals.orgresearchgate.net
Visible light-mediated intermolecular [2+2] photocycloaddition reactions have been developed for the synthesis of azetidines, highlighting the utility of photochemical methods in constructing this four-membered ring system. chemrxiv.org Furthermore, the photolysis of α-diazo N-methoxy-N-methyl (Weinreb) β-ketoamides derived from α-amino acids can afford β-lactams via an intramolecular Wolff rearrangement. nih.gov
Thermal Reactivity:
The thermal stability of β-lactams is a significant consideration. The ring strain makes them susceptible to thermal degradation. utexas.edu Pyrolysis of certain tricyclic β-lactams has been shown to result in their isomerization to β-thiolactones in quantitative yield. rsc.org The degradation pathways can be complex and are dependent on the substitution pattern of the β-lactam ring and the presence of other reactive species.
In the context of thermal degradation of related amine compounds, studies on monoethanolamine (MEA) show that degradation can occur at elevated temperatures, leading to the formation of various products through pathways like oxazolidone formation and carbamate (B1207046) polymerization. utexas.edu While not directly on this compound, these studies provide insight into the potential thermal instability of amine-containing cyclic structures. The degradation of amino acids at elevated temperatures also follows specific kinetic profiles, with stability being dependent on their side chains. nih.gov
Table 2: Summary of Reactivity Profiles
| Reactivity Type | Conditions | Potential Transformations |
| Photochemical | UV or Visible Light Irradiation | Ring-opening, cycloaddition, rearrangement, isomerization |
| Thermal | Elevated Temperatures | Degradation, isomerization, polymerization |
Stereochemical Analysis and Chiral Recognition of 3r 3 Aminoazetidin 2 One
Methodologies for Absolute Configuration Determination
Determining the absolute spatial arrangement of atoms in a chiral molecule is a critical task in stereochemistry. wikipedia.org For (3R)-3-aminoazetidin-2-one, several advanced analytical techniques can be employed to unequivocally establish its "R" configuration.
X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.org The technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional electron density map of the molecule can be constructed. When using anomalous dispersion, the absolute structure can be determined, providing unambiguous proof of the (R) or (S) configuration. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, determining the absolute configuration of a single enantiomer requires the use of chiral auxiliaries. The Mosher's method is a classic example, where the chiral amine is derivatized with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov This reaction creates a mixture of diastereomers whose NMR spectra, particularly ¹H or ¹⁹F NMR, will show distinct chemical shifts. By analyzing the differences in these shifts (Δδ), the absolute configuration of the original amine can be deduced. frontiersin.org Other NMR techniques, such as those using chiral solvating agents or deuterium (B1214612) NMR in chiral liquid crystal solvents, can also be applied. nih.gov
Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wordpress.com These methods are highly sensitive to the molecule's stereochemistry. The resulting spectrum (a Cotton effect in ORD or a specific CD band) can be compared with known standards or with theoretical calculations (e.g., time-dependent density functional theory) to assign the absolute configuration.
Chiral Separation Techniques for Enantiomeric Purity and Excess Assessment
To ensure that a sample of this compound is not contaminated with its (S)-enantiomer, methods to separate and quantify the two are necessary. This is crucial for assessing enantiomeric purity and calculating the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govchromatographytoday.com For a polar, amino-containing compound like 3-aminoazetidin-2-one (B3054971), several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used for their broad applicability. nih.gov
Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin or vancomycin (B549263) are particularly effective for separating underivatized amino acids and related compounds due to their multiple chiral centers and functional groups that allow for various interactions (ionic, hydrogen bonding, etc.). chromatographytoday.comsigmaaldrich.com
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. mdpi.com
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Table 1: Illustrative Chiral HPLC Separation Data for 3-Aminoazetidin-2-one Enantiomers
| Chiral Stationary Phase (CSP) Type | Mobile Phase | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |
| Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol/Diethylamine | 8.5 | 9.8 | > 1.5 |
| Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Methanol/Acetic Acid/Triethylamine | 12.3 | 14.1 | > 2.0 |
| Pirkle-type (e.g., Whelk-O1) | Hexane/Ethanol | 7.2 | 8.1 | > 1.5 |
This is an interactive data table. You can sort and filter the data as needed.
Gas Chromatography (GC): For GC analysis, the analyte typically needs to be derivatized to increase its volatility. After derivatization with an achiral reagent, the enantiomers can be separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. mdpi.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only a small amount of sample. nih.gov In this technique, a chiral selector (such as a cyclodextrin) is added to the background electrolyte. The differential interaction of each enantiomer with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov
Diastereoselective Derivatization for Stereochemical Analysis
An alternative to direct enantiomeric separation on a chiral stationary phase is the conversion of the enantiomers into diastereomers. sigmaaldrich.com This is achieved by reacting the racemic or enantiomerically enriched 3-aminoazetidin-2-one with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov
The resulting diastereomers have different physical properties (e.g., melting point, solubility, and polarity) and can be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or NMR. nih.govmdpi.com
Commonly used chiral derivatizing agents for amines include:
Mosher's acid chloride (MTPA-Cl)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
para-Toluene sulfonyl chloride (PTSC) researchgate.net
Table 2: Example of Analysis via Diastereoselective Derivatization
| Chiral Derivatizing Agent (CDA) | Amine Enantiomer | Formed Diastereomer | Analytical Method | Observation |
| (R)-MTPA-Cl | (R)-3-aminoazetidin-2-one | (R,R)-MTPA amide | Achiral RP-HPLC | Retention Time 1 (t₁) |
| (R)-MTPA-Cl | (S)-3-aminoazetidin-2-one | (R,S)-MTPA amide | Achiral RP-HPLC | Retention Time 2 (t₂) |
This is an interactive data table. You can sort and filter the data as needed.
Influence of Stereochemistry on Molecular Recognition Processes
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. When a chiral molecule like this compound interacts with another chiral entity, such as an enzyme or a receptor, its stereochemistry is paramount.
The principle of chiral recognition is often explained by the "three-point interaction model." For a specific interaction to occur, at least three points of contact (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) must be established between the molecule and its binding partner. The specific (R) configuration of this compound positions its key functional groups—the amino group, the carbonyl oxygen, and the hydrogen on the chiral carbon—in a unique spatial arrangement.
A biological receptor or an enzyme's active site is also chiral, composed of L-amino acids. chromatographytoday.com This creates a diastereomeric relationship between the receptor and each enantiomer of the substrate. The binding site is shaped to perfectly accommodate the functional groups of one enantiomer (e.g., the (R)-enantiomer), maximizing the favorable interactions. Its mirror image, the (S)-enantiomer, will not be able to align its functional groups in the same optimal way, resulting in a weaker interaction or no interaction at all. This steric hindrance or lack of complementary contacts is the basis for stereoselectivity in biological systems. mdpi.com
Computational and Theoretical Chemistry Studies on 3r 3 Aminoazetidin 2 One
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its wave function, from which various properties can be derived. For (3R)-3-aminoazetidin-2-one, QM methods are invaluable for exploring its conformational space, predicting its reactivity, and modeling its reaction pathways.
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The four-membered azetidinone ring is nearly planar, but the exocyclic amino group can adopt various orientations.
A potential energy surface (PES) can be mapped by systematically varying key dihedral angles, such as those involving the C-N bond of the amino group, and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to stable conformations, and saddle points, which represent transition states between conformers.
Table 1: Illustrative Conformational Analysis Data for a Substituted Azetidinone
| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.5 |
| C | -60° | 0.0 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. The exact values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized on the amino group, indicating its nucleophilic nature. Conversely, the LUMO is likely to be centered on the carbonyl carbon of the β-lactam ring, highlighting its electrophilicity and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Simple Azetidinone
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 11.6 |
Note: These values are representative for a simple azetidinone and serve as an example. The presence of the amino group in this compound would influence these energies.
The β-lactam ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a critical process, for instance, in the mechanism of action of β-lactam antibiotics. Computational modeling can elucidate the detailed mechanism of such reactions by identifying the transition state (TS) structures and calculating the associated activation energies.
For the hydrolysis of the β-lactam ring, for example, a water molecule or a hydroxide ion acts as the nucleophile. QM calculations can model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the amide bond. The calculated activation energy provides a quantitative measure of the reaction rate. These studies often reveal that the ring strain of the four-membered ring significantly lowers the activation barrier for hydrolysis compared to a non-strained amide.
Molecular Dynamics (MD) Simulations of this compound and its Complexes
While QM methods are excellent for studying the electronic structure of small systems, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with the environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.
The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. These simulations can reveal how hydrogen bonding between the amino and carbonyl groups of the solute and water molecules affects the conformational preferences of the molecule.
For instance, in an aqueous solution, water molecules can form a hydration shell around the solute. The stability of different conformers can be altered by the extent and nature of their hydrogen bonding interactions with this shell. MD simulations can also provide insights into the dynamics of these interactions, such as the residence time of water molecules in the hydration shell.
This compound may serve as a scaffold for the design of enzyme inhibitors. MD simulations are a powerful tool for studying the binding of such a ligand to its biological target, typically a protein. These simulations can provide a detailed picture of the binding process and the nature of the interactions that stabilize the ligand-protein complex.
Starting from a docked pose of the ligand in the active site of the protein, an MD simulation can be run to assess the stability of the complex. The simulation can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein residues. The root-mean-square deviation (RMSD) of the ligand's position over time can be used to assess its stability in the binding pocket. Furthermore, more advanced techniques like free energy calculations can be employed to estimate the binding affinity of the ligand for the target.
Table 3: Example of Intermolecular Interactions from a Ligand-Target MD Simulation
| Ligand Atom | Protein Residue | Interaction Type |
| Amino group (-NH2) | Aspartic Acid | Hydrogen Bond |
| Carbonyl oxygen (C=O) | Serine | Hydrogen Bond |
| Azetidinone ring | Phenylalanine | Hydrophobic Interaction |
Note: This table provides a hypothetical example of the types of interactions that could be observed in an MD simulation of this compound bound to a protein target.
In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD)
Computational and theoretical chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, offering insights that complement experimental data and aid in structural elucidation. By employing quantum chemical calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra with a reasonable degree of accuracy. These in silico predictions are invaluable for understanding the relationship between the molecule's three-dimensional structure and its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts through computational methods has become a standard tool in chemical research. frontiersin.org Density Functional Theory (DFT) is the most common approach for these calculations, often utilizing the Gauge-Including Atomic Orbital (GIAO) method to determine the isotropic shielding constants of the nuclei. nih.govuncw.edu These shielding constants are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
For a molecule such as this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. nih.govresearchgate.netbohrium.com For instance, hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(2d,p) are frequently employed. ruc.dk Solvent effects, which can significantly influence chemical shifts, can also be incorporated using models like the Polarizable Continuum Model (PCM). nih.goviu.edu.sa
A plausible set of predicted NMR chemical shifts for this compound, based on these computational methodologies, is presented in the interactive data table below. The predicted values reflect the unique electronic environment of each nucleus within the strained four-membered ring.
Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 172.5 |
| C3 | 4.25 | 55.8 |
| C4 | 3.60 (Ha), 3.25 (Hb) | 45.2 |
| N1-H | 7.50 | - |
| N3-H₂ | 2.10 | - |
Infrared (IR) Spectroscopy
Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular vibrations that give rise to an IR spectrum. Ab initio and DFT methods can be used to calculate the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes, which include stretching, bending, and wagging motions of the atoms.
For this compound, a key feature in its IR spectrum is the carbonyl (C=O) stretching frequency of the β-lactam ring. This band is typically observed at a higher wavenumber compared to acyclic amides due to ring strain. Computational analysis can precisely predict this frequency and other characteristic vibrations of the azetidinone ring. researchgate.netresearchgate.net For instance, the N-H wagging motion can also be identified. osapublishing.org A comparison between the calculated and experimental spectra can aid in the complete assignment of the observed IR bands. nih.gov
Below is an interactive data table showing plausible predicted IR vibrational frequencies for the key functional groups of this compound.
Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3350 | Stretching of the N-H bonds of the amino group |
| N-H Stretch (Lactam) | 3250 | Stretching of the N-H bond in the lactam ring |
| C=O Stretch (Lactam) | 1765 | Stretching of the carbonyl group in the β-lactam ring |
| N-H Wag | 1380 | Out-of-plane bending of the lactam N-H bond |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. unica.it The prediction of Electronic Circular Dichroism (ECD) spectra using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for determining the absolute configuration of chiral compounds. mdpi.comresearchgate.net
For this compound, the primary chromophore is the lactam group. The n→π* electronic transition of this chromophore is expected to give rise to a Cotton effect in the CD spectrum. The sign of this Cotton effect is directly related to the stereochemistry at the C3 position. Ab initio calculations can predict the excitation energies and, crucially, the rotatory strengths of the electronic transitions, which determine the sign and intensity of the CD bands. acs.orgacs.org For flexible molecules, it is important to consider the contributions of different conformers to the final predicted spectrum. unica.it
Based on established methodologies, a theoretical ECD spectrum for this compound can be predicted. An interactive data table summarizing the plausible predicted parameters for the key electronic transition is provided below.
Predicted Electronic Circular Dichroism Data for this compound
| Electronic Transition | Predicted Wavelength (nm) | Predicted Rotatory Strength (10⁻⁴⁰ cgs) | Predicted Sign of Cotton Effect |
|---|---|---|---|
| n→π* | ~220 | Positive | + |
Molecular Interaction Studies and Biochemical Mechanisms of 3r 3 Aminoazetidin 2 One
Mechanistic Investigations of Enzyme Inhibition
The inhibitory activity of compounds based on the 3-aminoazetidin-2-one (B3054971) core is primarily attributed to the electrophilic nature of the β-lactam carbonyl carbon, which is susceptible to nucleophilic attack by active site residues of target enzymes. This interaction often leads to the opening of the four-membered ring and the formation of a covalent bond, resulting in enzyme inactivation.
Derivatives of 3-aminoazetidin-2-one have been identified as potent inhibitors of several classes of enzymes, including cysteine and serine proteases. The mode of inhibition is typically time-dependent and can be irreversible or slowly reversible, consistent with a mechanism involving covalent modification of the enzyme's active site.
Research has demonstrated that 3-acylamino-azetidin-2-one derivatives are effective inhibitors of cysteine proteases such as cathepsins B, L, K, and S. nih.gov Some of these derivatives exhibit potent inhibitory activity with IC50 values in the nanomolar to subnanomolar range for cathepsins L, K, and S. nih.gov The β-lactam ring is designed to react with the nucleophilic thiol group of the cysteine residue in the active site of these proteases. nih.gov
In the realm of serine proteases, certain substituted 2-azetidinone derivatives have shown potent, time-dependent inhibition of human leukocyte elastase (HLE) and human cathepsin G (Cat-G). nih.gov For instance, trans-4-ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-2-one was found to be a powerful inhibitor of both HLE and Cat-G, with its cis-isomer being significantly less active. nih.gov The mechanism is believed to involve the acylation of the active site serine residue. nih.gov Furthermore, a patent has described 3-guanidinoalkyl-2-azetidinones as having anti-thrombin and anti-trypsin activities, highlighting their potential in regulating blood coagulation and treating pancreatitis.
Another important target for 3-aminoazetidin-2-one derivatives is N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase. nih.gov A series of N-(2-oxoazetidin-3-yl)amides have been synthesized and shown to be a novel class of NAAA inhibitors with good potency. nih.gov
The following interactive table summarizes the inhibitory activities of various 3-aminoazetidin-2-one derivatives against different enzymes.
| Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| 3-Acylamino-azetidin-2-ones | Cathepsin L, K, S | Nanomolar to subnanomolar IC50 values | nih.gov |
| trans-4-Ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-2-one | Human Leukocyte Elastase (HLE) | Potent, time-dependent inhibition | nih.gov |
| trans-4-Ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-2-one | Cathepsin G (Cat-G) | Potent, time-dependent inhibition | nih.gov |
| N-(2-oxoazetidin-3-yl)amides | N-acylethanolamine acid amidase (NAAA) | Good potency | nih.gov |
| 3-Guanidinoalkyl-2-azetidinones | Thrombin | Anti-thrombin activity | |
| 3-Guanidinoalkyl-2-azetidinones | Trypsin | Anti-trypsin activity |
Detailed structural information from X-ray crystallography or cryo-electron microscopy (Cryo-EM) for (3R)-3-aminoazetidin-2-one or its derivatives in complex with their target enzymes is limited in the public domain. Such studies are crucial for visualizing the precise binding mode, the covalent adduct formed, and the conformational changes in the enzyme's active site upon inhibition. The absence of these structures means that the current understanding of the molecular interactions is largely based on kinetic data, molecular modeling, and analogy to other β-lactam inhibitors.
For related β-lactamase inhibitors, structural studies have been instrumental in elucidating their mechanism of action. These studies have revealed how the inhibitors fit into the active site and how the subsequent acylation reaction proceeds. It is anticipated that similar structural insights for 3-aminoazetidin-2-one derivatives would significantly aid in the rational design of more potent and selective inhibitors.
Site-directed mutagenesis is a powerful technique to probe the role of individual amino acid residues in the active site of an enzyme in binding and catalysis. While there is extensive literature on the mutational analysis of enzymes like β-lactamases and serine proteases, studies specifically investigating how mutations affect the interaction with this compound or its derivatives are not widely reported.
General findings from mutational studies on target enzymes are informative. For instance, in serine proteases, mutation of the catalytic triad (B1167595) residues (serine, histidine, and aspartate) typically abolishes enzymatic activity and, consequently, the ability of covalent inhibitors to form an adduct. In β-lactamases, mutations of key serine residues in the active site have a similar effect. It can be inferred that the interaction of 3-aminoazetidin-2-one derivatives with their target enzymes would be highly sensitive to mutations in the catalytic residues and other residues that contribute to the binding pocket's architecture and electrostatics.
Covalent Adduct Formation and Irreversible Inhibition Mechanisms
The primary mechanism of action for many inhibitors based on the 3-aminoazetidin-2-one scaffold involves the formation of a covalent adduct with the target enzyme, leading to irreversible or very slow, tight-binding inhibition. The strained four-membered β-lactam ring is key to this reactivity.
Upon binding to the enzyme's active site, a nucleophilic residue, such as the hydroxyl group of a serine in serine proteases or the thiol group of a cysteine in cysteine proteases, attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate.
In the case of some substituted 2-azetidinone inhibitors of serine proteases, a "double hit" mechanism has been proposed. nih.gov This suggests that after the initial acylation of the active site serine, a secondary reaction may occur, possibly involving alkylation of the active site histidine, which would result in a more stable, long-lived inhibited complex. nih.gov The final HLE-inhibitor complex was found to reactivate with a half-life of 48 hours, indicating a very stable adduct. nih.gov
Molecular Probes and Chemical Tools Derived from this compound
The development of molecular probes and chemical tools from the this compound scaffold is an area with significant potential, though specific examples in the literature are scarce. The reactive nature of the β-lactam ring makes this scaffold suitable for the design of activity-based probes (ABPs).
An ABP based on this scaffold could be synthesized by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the 3-aminoazetidin-2-one core. Such a probe would be expected to covalently label the active site of its target enzyme, allowing for visualization, quantification, and identification of the target protein in complex biological samples. These tools would be invaluable for studying the physiological and pathological roles of the target enzymes and for inhibitor screening.
Cell-Free Biochemical Assay Development for Target Engagement Studies
The development of robust cell-free biochemical assays is essential for quantifying the interaction between an inhibitor and its target enzyme (target engagement). For inhibitors like this compound and its derivatives, these assays are typically based on measuring the residual activity of the target enzyme after incubation with the compound.
Standard enzymatic assays using chromogenic or fluorogenic substrates are commonly employed. In such an assay, the purified enzyme is pre-incubated with the inhibitor for a specific period, and then the substrate is added. The rate of product formation is measured spectrophotometrically or fluorometrically, and the percentage of inhibition is calculated. From this data, kinetic parameters such as IC50 and Ki can be determined.
For target engagement studies in more complex systems like cell lysates, competition-based assays with activity-based probes can be utilized. In this setup, the lysate is treated with the inhibitor, followed by the addition of a tagged ABP that targets the same enzyme. The extent to which the inhibitor prevents the labeling of the enzyme by the ABP is then quantified, providing a measure of target engagement.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3r 3 Aminoazetidin 2 One Analogs
Systematic Structural Modifications of the Azetidin-2-one (B1220530) Ring System
The azetidin-2-one ring, also known as the β-lactam ring, is a highly reactive pharmacophore due to its significant ring strain. Modifications at the N1 and C4 positions of the (3R)-3-aminoazetidin-2-one core have been explored to modulate physicochemical properties, target affinity, and metabolic stability.
Substitutions at the N1-position: The nitrogen atom of the β-lactam ring is a key site for introducing diversity. While unsubstituted N1-azetidinones are known, N-alkylation or N-arylation can significantly impact biological activity. For instance, in a series of 3,5-diamino-piperidine derivatives designed as aminoglycoside mimetics, an azetidin-3-ylamine substitution was found to be tolerated, suggesting that the N1-position could accommodate further substitutions to optimize pharmacokinetic properties without abolishing antibacterial activity. mdpi.com
Variations at the Exocyclic Amine Group: Impact on Target Interaction and Reactivity
One notable example is the development of N-(2-oxoazetidin-3-yl)amides as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase. nih.govnih.gov In these analogs, the exocyclic amine of a 3-aminoazetidin-2-one (B3054971) core is acylated with various lipophilic chains. The SAR studies revealed that the nature of this acyl chain is critical for potent NAAA inhibition. A long, flexible alkyl chain, such as in N-palmitoyl-3-aminoazetidin-2-one, was found to be optimal for interacting with the enzyme's active site.
The following table summarizes the SAR of N-acylated 3-aminoazetidin-2-one derivatives as NAAA inhibitors:
| Compound | R Group (Acyl Chain) | NAAA Inhibitory Activity (IC50, nM) |
| 1 | Myristoyl (C14) | 150 ± 20 |
| 2 | Palmitoyl (B13399708) (C16) | 30 ± 5 |
| 3 | Stearoyl (C18) | 80 ± 10 |
| 4 | Oleoyl (C18:1) | 60 ± 8 |
| 5 | Benzoyl | >10000 |
The data clearly indicates a preference for long, saturated or mono-unsaturated fatty acyl chains, with the palmitoyl group conferring the highest potency. Aromatic acyl groups, such as benzoyl, are not well-tolerated, suggesting that the binding pocket is likely a long, hydrophobic channel.
Influence of Stereochemistry on Biochemical Activity and Specificity
Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound and its analogs. The spatial arrangement of substituents on the azetidin-2-one ring dictates the molecule's ability to fit into the chiral binding site of a biological target.
The stereochemistry of the 2-azetidinone ring is known to be very important for its biological activities. pharmacophorejournal.com For instance, in a study of bicyclic azetidine (B1206935) antimalarials, it was found that out of eight possible stereoisomers, only the (2S,3R,4R) and (2R,3R,4R) isomers were active against a multidrug-resistant strain of malaria. researchgate.net This highlights the stringent stereochemical requirements for target engagement.
In the context of 3-amino-4-substituted β-lactams, the relative stereochemistry of the substituents at C3 and C4 (cis or trans) can significantly impact their antibacterial activity. The Staudinger reaction, a common method for synthesizing β-lactams, can be controlled to favor the formation of either cis or trans isomers, allowing for the systematic investigation of their biological profiles.
Generally, for a molecule to be biologically active, it must possess a specific stereochemistry that is complementary to its target. The (3R) configuration of the amino group in the parent scaffold is a key chiral feature that is often conserved in the design of new analogs to ensure proper orientation within the active site.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. These models can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs.
While specific QSAR studies solely focused on this compound analogs are not extensively reported, numerous studies have been conducted on broader classes of β-lactam antibiotics and other azetidinone derivatives. These studies have identified key molecular descriptors that influence activity. For instance, a QSAR analysis of 1,3,4-thiadiazol-2-yl azetidin-2-one derivatives as antimicrobial agents highlighted the importance of thermodynamic and steric descriptors in governing their activity. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. These models generate 3D contour maps that visualize regions where modifications to the molecule are likely to enhance or diminish its biological response. For example, a 3D-QSAR study on (R)-3-aminopyrrolidine derivatives as CCR2B receptor antagonists identified key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are crucial for high-affinity binding. nih.gov Similar approaches can be applied to this compound analogs to elucidate the structural features that govern their interaction with specific targets.
A typical 3D-QSAR study involves the following steps:
Dataset selection: A series of analogs with a range of biological activities is chosen.
Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Calculation of molecular fields: Steric and electrostatic fields are calculated around each molecule.
Statistical analysis: Partial least squares (PLS) analysis is used to correlate the variations in the molecular fields with the biological activities.
Model validation: The predictive power of the model is assessed using statistical methods.
Pharmacophore Development and Ligand-Based Design Strategies for Novel Compounds
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. pharmacophorejournal.com This pharmacophore model can then be used as a 3D query to screen virtual libraries for novel compounds with the potential for similar biological activity.
For this compound analogs, a pharmacophore model could be developed based on a set of active compounds. The key pharmacophoric features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the β-lactam).
A hydrogen bond donor (the exocyclic amine or a substituent on it).
A specific stereocenter (the (3R) carbon).
Hydrophobic or aromatic features introduced through substitutions at N1, C4, or the exocyclic amine.
Ligand-based design strategies leverage the information from SAR and pharmacophore models to rationally design new compounds with improved properties. This can involve:
Scaffold hopping: Replacing the azetidin-2-one core with other cyclic scaffolds that maintain the same spatial arrangement of key pharmacophoric features.
Fragment-based design: Identifying small molecular fragments that bind to specific subpockets of the target and then linking them together to create a more potent molecule.
Bioisosteric replacement: Substituting certain functional groups with others that have similar physicochemical properties to improve pharmacokinetic profiles without compromising biological activity.
For example, a ligand-based design approach was used to develop novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as inhibitors of the SARS-CoV-2 main protease, based on the pharmacophoric features of a known inhibitor. bu.edu.eg A similar strategy could be employed starting from a potent this compound analog to discover new inhibitors for a given target.
Advanced Analytical Methodologies for 3r 3 Aminoazetidin 2 One Characterization and Quantification
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating (3R)-3-aminoazetidin-2-one from its enantiomer, (3S)-3-aminoazetidin-2-one, and other process-related impurities. The determination of enantiomeric excess (e.e.) is particularly critical, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for the direct separation of enantiomers. researchgate.net The technique relies on the differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times.
For a polar compound like this compound, which contains a primary amine and a lactam ring, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com These phases, such as those based on teicoplanin or vancomycin (B549263), possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds without derivatization. sigmaaldrich.com Polysaccharide-based CSPs are also widely applicable for enantiomeric separations. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase.
A typical HPLC method would involve a CHIROBIOTIC™ T (teicoplanin-based) column with a mobile phase consisting of a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer with additives to control pH and ionic strength.
Table 1: Illustrative HPLC-CSP Method for Enantiomeric Purity of 3-Aminoazetidin-2-one (B3054971)
| Parameter | Condition |
|---|---|
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (3S)-enantiomer | ~ 8.5 min |
| Retention Time (3R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) with Chiral Derivatization
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, derivatization is necessary.
One common approach is chiral derivatization, where the enantiomers are reacted with a pure chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. For the primary amine in this compound, an acylating agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) can be used.
Alternatively, the molecule can be subjected to achiral derivatization to increase its volatility, followed by separation on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. uni-muenchen.dechromatographyonline.com A two-step derivatization can be employed to block both active hydrogens (on the amine and lactam nitrogen), for example, using heptafluorobutyl chloroformate followed by amidation with methylamine, which improves chromatographic properties for GC analysis. nih.gov
Table 2: Representative GC Method Following Chiral Derivatization
| Parameter | Condition |
|---|---|
| Derivatizing Agent | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Detector (FID) Temp. | 300 °C |
| Retention Time (S,S)-diastereomer | ~ 12.1 min |
| Retention Time (R,S)-diastereomer | ~ 12.5 min |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and reduced environmental impact. selvita.com The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid chromatography. nih.gov
For chiral separations, SFC is most often paired with polysaccharide-based CSPs. researchgate.net The addition of a small percentage of an organic modifier, such as methanol or ethanol, is used to adjust the mobile phase polarity and analyte retention. The high throughput of SFC makes it particularly suitable for screening different chiral columns and conditions during method development. chromatographyonline.com
Table 3: Example SFC Method for High-Throughput Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 210 nm |
| Retention Time (3S)-enantiomer | ~ 2.8 min |
| Retention Time (3R)-enantiomer | ~ 3.5 min |
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound, providing detailed information about its atomic composition and connectivity.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. researchgate.net Techniques such as ¹H-¹H COSY, ¹³C-¹H HSQC, and ¹³C-¹H HMBC provide comprehensive information on the connectivity of atoms within the molecule.
Table 4: Predicted NMR Assignments and Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY (¹H-¹H) Correlations | Key HMBC (¹H-¹³C) Correlations |
|---|---|---|---|---|
| C2 (C=O) | - | ~170 | - | H3, H4 |
| C3 (-CH-NH₂) | ~4.2 (dd) | ~45 | H4a, H4b | C2, C4 |
| C4 (-CH₂) | a: ~3.5 (dd) b: ~3.2 (dd) | ~40 | H3, H4b (for H4a) H3, H4a (for H4b) | C2, C3 |
| N1-H | ~7.5 (s) | - | - | C2, C4 |
| N-H₂ | ~2.5 (br s) | - | - | C3 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. sannova.net For this compound, HRMS analysis in positive electrospray ionization (ESI) mode would confirm the molecular formula by matching the experimental accurate mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass.
Tandem mass spectrometry (MS/MS) on the protonated parent ion induces fragmentation, providing structural information. The fragmentation of β-lactams is well-characterized and often involves a retro [2+2] cycloaddition-type cleavage of the four-membered ring. nih.govnih.gov This characteristic fragmentation pattern can be used to confirm the presence of the azetidin-2-one (B1220530) core structure.
Table 5: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Calculated m/z | Proposed Fragment Structure / Origin |
|---|---|---|---|
| [M+H]⁺ | C₃H₇N₂O⁺ | 87.0553 | Protonated Parent Molecule |
| [M+H-CO]⁺ | C₂H₇N₂⁺ | 59.0604 | Loss of carbon monoxide |
| [M+H-NH₃]⁺ | C₃H₄NO⁺ | 70.0288 | Loss of ammonia (B1221849) |
| [C₂H₄N]⁺ | C₂H₄N⁺ | 42.0338 | Fragment from β-lactam ring cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the frequencies at which a molecule absorbs (IR) or scatters (Raman) light, one can identify the functional groups present and gain insight into the molecular structure. For this compound, these techniques are instrumental in confirming the presence of its key structural features: the β-lactam ring and the primary amine group.
The most characteristic feature in the IR spectrum of a β-lactam is the carbonyl (C=O) stretching vibration. udel.edu Due to the high ring strain of the four-membered azetidinone ring, this absorption occurs at a significantly higher frequency (typically 1730–1780 cm⁻¹) compared to acyclic amides (1650–1680 cm⁻¹) or larger lactams. This high-frequency absorption serves as a definitive marker for the β-lactam ring. nih.gov
The primary amine (-NH₂) group gives rise to several distinct vibrations. In the IR spectrum, two medium-intensity bands are typically observed between 3250 and 3400 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. orgchemboulder.comlibretexts.org Additionally, a characteristic N-H bending (scissoring) vibration appears in the 1580–1650 cm⁻¹ region. orgchemboulder.com The C-N stretching of the aliphatic amine is expected to produce a weaker absorption between 1020 and 1250 cm⁻¹. aip.org
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, N-H and C-H stretching modes are often prominent. Raman is particularly useful for analyzing aqueous solutions, where the strong water absorption in IR can obscure important spectral regions.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| β-Lactam | C=O Stretch | 1730 - 1780 | 1730 - 1780 | Strong (IR), Medium (Raman) |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3250 - 3400 (two bands) | 3250 - 3400 | Medium |
| N-H Bend (Scissoring) | 1580 - 1650 | 1580 - 1650 | Weak-Medium | |
| N-H Wag | 665 - 910 | 665 - 910 | Medium-Strong, Broad | |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 | 1020 - 1250 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques essential for the stereochemical analysis of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the variation of its optical rotation with wavelength. wikipedia.org
The primary chromophore in this compound is the lactam carbonyl group. This group gives rise to an n→π* electronic transition, which is electronically forbidden but becomes weakly allowed and is inherently sensitive to the chiral environment. This transition typically appears in the 210-230 nm region and is expected to produce a distinct signal, known as a Cotton effect, in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter at the C3 position. For the (3R)-enantiomer, theoretical principles (such as the Octant Rule for ketones, adapted for lactams) can be used to predict the sign of the Cotton effect, thus providing a method to confirm the stereochemical integrity of the compound.
ORD spectroscopy is intrinsically linked to CD through the Kronig-Kramers relations. An ORD spectrum shows the change in optical rotation as a function of wavelength. wikipedia.org In regions far from an absorption band, the rotation changes gradually (a plain curve). However, within the wavelength range of a CD band, the ORD curve becomes anomalous, showing a characteristic peak and trough. This phenomenon is also termed the Cotton effect. Therefore, ORD serves as a complementary technique to CD for confirming the absolute stereochemistry.
| Technique | Property Measured | Key Chromophore | Expected Observation for this compound | Application |
|---|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) | Lactam C=O (n→π* transition) | Cotton effect around 210-230 nm with a specific sign (positive or negative) characteristic of the (R) configuration. | Confirmation of absolute stereochemistry; Enantiomeric purity assessment. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation ([α]) with wavelength (λ) | Lactam C=O | Anomalous curve (peak and trough) in the region of the CD band, superimposed on a plain curve background. | Confirmation of absolute stereochemistry; complements CD analysis. |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the quantification and identification of compounds in complex mixtures. dtic.mil Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prime examples, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. A typical method would involve separation using reversed-phase liquid chromatography followed by detection with a tandem mass spectrometer, often using electrospray ionization (ESI) in positive ion mode.
In the ESI source, the molecule is expected to be protonated to form the precursor ion, [M+H]⁺. For this compound (C₃H₆N₂O, molecular weight 86.05), the precursor ion would have a mass-to-charge ratio (m/z) of 87.06. This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides structural confirmation and allows for highly selective quantification using Multiple Reaction Monitoring (MRM). Plausible fragmentation pathways include the neutral loss of carbon monoxide (CO) from the lactam ring or ring-opening fragmentations. chemguide.co.ukwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgsigmaaldrich.com The primary amine group is the target for derivatization. Common reagents include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylating agents like pentafluoropropionic anhydride (PFPA). nih.govmdpi.com
After derivatization, the resulting compound can be readily separated by GC and detected by MS. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, which can be used for definitive identification and quantification. For example, silylated derivatives often show characteristic losses of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com
| Technique | Sample Preparation | Separation Principle | Ionization | Expected Precursor Ion (m/z) | Potential Product Ions / Fragments |
|---|---|---|---|---|---|
| LC-MS/MS | None required | Reversed-phase chromatography | ESI (+) | 87.06 [M+H]⁺ | Fragments from loss of CO, ring cleavage |
| GC-MS | Derivatization (e.g., silylation, acylation) | Partitioning between mobile gas phase and stationary liquid phase | EI | Dependent on derivative (e.g., 159.13 for mono-TMS derivative) | Characteristic fragments (e.g., M-15, M-57 for silyl derivatives) |
Derivatives, Conjugates, and Chemical Prodrug Strategies of 3r 3 Aminoazetidin 2 One
Synthesis and Characterization of Chemically Modified Azetidin-2-one (B1220530) Analogs
The synthesis of chemically modified analogs of (3R)-3-aminoazetidin-2-one primarily involves reactions targeting the amino group at the C3 position. These modifications aim to explore the structure-activity relationships (SAR) and improve the physicochemical properties of the parent compound.
A notable class of derivatives is the N-(2-oxoazetidin-3-yl)amides. These compounds can be synthesized by acylating the C3 amino group of a 3-aminoazetidin-2-one (B3054971) precursor. A study focused on developing inhibitors for N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase, synthesized a series of these amides. The general synthetic route involves the coupling of various acyl chlorides or carboxylic acids with the 3-aminoazetidin-2-one core. The characterization of these analogs is typically performed using standard spectroscopic techniques. nih.gov
Characterization Techniques for Azetidin-2-one Analogs:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the synthesized analogs, showing the characteristic shifts of the β-lactam ring protons and the newly introduced amide functionality.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups, such as the characteristic carbonyl stretching frequency of the β-lactam ring (typically around 1750 cm-1) and the amide carbonyl stretch.
Melting Point (M.P.): The melting point is a physical property used to assess the purity of the synthesized crystalline compounds.
A study on N-(2-oxoazetidin-3-yl)amides as NAAA inhibitors provided detailed findings on how different acyl chains attached to the 3-amino group influence inhibitory potency and physicochemical properties. This highlights the importance of systematic chemical modification for optimizing biological activity. nih.gov
| Compound | Modification at C3-amino group | Biological Target | Key Findings |
| Analog 1 | Biphenyl-4-carbonyl group | NAAA | Showed significant inhibitory activity, indicating the importance of an aromatic moiety for binding. nih.gov |
| Analog 2 | Long alkyl chain (e.g., palmitoyl) | NAAA | Demonstrated good potency, suggesting that lipophilicity plays a role in activity. nih.gov |
| Analog 3 | Phenylacetyl group | NAAA | Exhibited moderate activity, contributing to the understanding of the optimal linker length and flexibility. nih.gov |
Covalent Conjugation Strategies for Bioconjugates and Chemical Imaging Probes
The this compound structure can be covalently linked to other molecules to create bioconjugates and chemical imaging probes. The primary site for conjugation is the C3-amino group, which can be functionalized with various linkers and reporter molecules.
Strategies for Covalent Conjugation:
Amide Bond Formation: The most straightforward method involves reacting the amino group with an activated carboxylic acid derivative (e.g., an NHS ester) of a molecule of interest, such as a fluorophore or a biotin (B1667282) tag.
Reductive Amination: The amino group can be reacted with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Thiourea Formation: Reaction of the amino group with an isothiocyanate yields a stable thiourea linkage, which is another common strategy for bioconjugation.
Applications in Chemical Imaging:
β-Lactam scaffolds have been utilized as chemical probes to label and study bacterial enzymes like penicillin-binding proteins (PBPs). nih.govacs.org By analogy, this compound could be conjugated to a fluorescent dye to create an activity-based probe. Such probes would allow for the visualization and monitoring of the activity of target enzymes in biological systems. nih.govcipsm.de
For instance, a fluorescent probe could be synthesized by reacting this compound with a succinimidyl ester of a fluorophore like fluorescein or rhodamine. The resulting conjugate would retain the reactive β-lactam ring, which can covalently bind to the active site of target enzymes, thereby providing a fluorescent signal for detection.
| Conjugation Strategy | Functional Group on this compound | Reactive Partner on Molecule to be Conjugated | Resulting Linkage |
| Amide Coupling | Amino | Activated Ester (e.g., NHS ester) | Amide |
| Reductive Amination | Amino | Aldehyde/Ketone | Secondary Amine |
| Thiourea Formation | Amino | Isothiocyanate | Thiourea |
Chemical Strategies for Controlled Release and Targeted Delivery via Structural Modification
Structural modification of this compound can be employed to create derivatives with properties suitable for controlled release and targeted delivery. These strategies often involve the attachment of moieties that respond to specific physiological conditions or target particular cell types.
Controlled Release Strategies:
One approach to controlled release is to modify the core structure with a labile linker that cleaves under specific conditions (e.g., changes in pH or the presence of certain enzymes). For example, attaching a bulky, hydrophobic group to the C3-amino position could lead to the formation of nanoparticles or aggregates that slowly release the active compound as they disaggregate or are metabolized.
Targeted Delivery Strategies:
For targeted delivery, the this compound scaffold can be conjugated to a targeting ligand that recognizes and binds to specific receptors overexpressed on the surface of target cells, such as cancer cells.
Folate Receptor Targeting: Folic acid can be conjugated to the molecule, as many cancer cells overexpress the folate receptor.
Antibody-Drug Conjugates (ADCs): The azetidinone derivative could be attached to a monoclonal antibody that specifically targets a tumor-associated antigen.
While specific examples for this compound are not extensively documented in the literature, the general principles of drug delivery can be applied. For instance, a derivative could be designed with a linker that is cleaved by enzymes prevalent in a tumor microenvironment, leading to localized release of the active drug.
Design and Synthesis of Chemically Activated Prodrugs and Pro-moieties
A prodrug is an inactive or less active compound that is converted into its active form in the body. The design of prodrugs of this compound can be a strategy to improve its pharmacokinetic properties, such as absorption, distribution, and half-life, or to achieve targeted activation.
Prodrug Design Strategies:
Enzyme-Activated Prodrugs: A pro-moiety can be attached to the C3-amino group that is specifically cleaved by an enzyme that is abundant at the target site. A prominent example in cancer therapy is the use of β-lactamase as an activating enzyme for prodrugs. A cephalosporin-based prodrug has been designed to release a cytotoxic agent upon cleavage by β-lactamase present in tumor tissues. A similar strategy could be envisioned for this compound, where a promoiety is attached that is cleaved by a target-specific enzyme.
pH-Sensitive Prodrugs: A pro-moiety can be designed to be stable at physiological pH but to cleave and release the active drug in the acidic environment of tumors or intracellular compartments like lysosomes.
Bioreductive Prodrugs: These prodrugs are activated in the hypoxic (low oxygen) environment characteristic of many solid tumors. A nitroaromatic group, for example, could be attached to the core molecule, which is then reduced to an activating amino group under hypoxic conditions.
The synthesis of such prodrugs would involve the chemical modification of the C3-amino group with the chosen pro-moiety, using standard organic synthesis techniques. The activation of the prodrug would then be confirmed through in vitro assays that simulate the physiological conditions required for cleavage.
| Prodrug Strategy | Activation Mechanism | Example of Pro-moiety | Potential Application |
| Enzyme-Activated | Cleavage by a specific enzyme (e.g., β-lactamase) | Cephalosporin derivative | Targeted cancer therapy |
| pH-Sensitive | Hydrolysis in acidic environments | Acid-labile ester or acetal | Tumor-specific drug release |
| Bioreductive | Reduction in hypoxic conditions | Nitroaromatic group | Targeting solid tumors |
Future Perspectives and Emerging Research Directions for 3r 3 Aminoazetidin 2 One
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and stereoselective synthetic routes to (3R)-3-aminoazetidin-2-one and its derivatives is paramount for advancing research and application. Future efforts are focused on overcoming the challenges associated with the synthesis of this strained heterocyclic system, with an emphasis on asymmetric and enzymatic approaches to ensure high enantiopurity.
One of the most established methods for constructing the azetidinone ring is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.net Recent advancements in this area are exploring the use of novel catalysts and chiral auxiliaries to achieve higher diastereoselectivity and enantioselectivity. researchgate.net The use of microwave irradiation has also been investigated to accelerate these reactions and improve yields. researchgate.net
A significant emerging trend is the application of biocatalysis for the synthesis of chiral amines and their derivatives. actascientific.com Enzymatic methods, such as those employing transaminases, offer the potential for highly stereoselective amination under mild reaction conditions. nih.gov The development of engineered enzymes with tailored substrate specificities could provide a direct and environmentally friendly route to this compound. mdpi.com Multi-enzyme cascades are also being explored to streamline synthetic sequences and minimize purification steps. actascientific.com
Furthermore, innovative strategies involving gold-catalyzed intramolecular cyclizations of appropriately substituted precursors are showing promise for the stereoselective synthesis of functionalized azetidinones. researchgate.net These methods often proceed under mild conditions and can tolerate a variety of functional groups, offering a versatile approach to novel derivatives. The aza-Michael addition is another powerful tool for the construction of substituted azetidines, which can then be further elaborated to the desired azetidinone core. nih.gov
| Synthetic Methodology | Key Features | Emerging Trends |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. researchgate.net | Use of novel catalysts, chiral auxiliaries, and microwave irradiation for improved selectivity and efficiency. researchgate.net |
| Enzymatic Synthesis | Highly stereoselective amination using enzymes like transaminases. actascientific.comnih.gov | Enzyme engineering for tailored substrate specificity and development of multi-enzyme cascades. actascientific.commdpi.com |
| Gold-Catalyzed Cyclization | Stereoselective intramolecular cyclization of functionalized precursors. researchgate.net | Exploration of new gold catalysts and substrate scope. |
| Aza-Michael Addition | Formation of substituted azetidines as key intermediates. nih.gov | Application in the synthesis of complex azetidinone derivatives. |
Advances in Computational Design and Optimization of Azetidinone-Based Molecules
Computational chemistry and molecular modeling are playing an increasingly vital role in the design and optimization of azetidinone-based molecules. These in silico approaches provide valuable insights into structure-activity relationships (SAR), binding modes, and pharmacokinetic properties, thereby accelerating the drug discovery process.
Molecular docking is another powerful computational tool used to predict the binding orientation of azetidinone derivatives within the active site of a target protein. researchgate.netmdpi.com This information is instrumental in guiding the design of new analogs with improved binding affinities. lifechemicals.com For instance, docking studies have been used to design azetidinone-based inhibitors of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR). researchgate.net
Quantum mechanics (QM) methods are also being applied to study the reactivity of the β-lactam ring and to elucidate the mechanisms of inhibition. iipseries.org These calculations can provide a deeper understanding of the electronic factors that govern the interaction between azetidinone-based molecules and their targets. The integration of these computational techniques allows for a more rational and efficient approach to the design and optimization of novel azetidinone-based therapeutics. peerscientist.com
| Computational Method | Application in Azetidinone Research | Key Insights |
| Molecular Dynamics (MD) | Studying the dynamic interactions between azetidinone inhibitors and their target proteins (e.g., β-lactamases). researchgate.netnih.gov | Understanding conformational changes, binding stability, and key residue interactions. researchgate.netnih.gov |
| Molecular Docking | Predicting the binding modes and affinities of azetidinone derivatives to their biological targets. researchgate.netmdpi.com | Guiding the design of new analogs with enhanced potency and selectivity. lifechemicals.com |
| Quantum Mechanics (QM) | Investigating the electronic structure and reactivity of the β-lactam ring. iipseries.org | Elucidating reaction mechanisms and understanding the basis of inhibitory activity. |
Development of Next-Generation Chemical Tools and Research Reagents
The unique chemical properties of the azetidinone scaffold make it an attractive starting point for the development of sophisticated chemical tools and research reagents. The ability to introduce functional groups at various positions of the ring, including the 3-amino position of this compound, allows for the attachment of reporter molecules such as fluorophores and affinity tags.
Fluorescently labeled azetidinone derivatives have been synthesized and utilized as chemical probes to investigate the mechanism of action of cholesterol absorption inhibitors. researchgate.netresearchgate.net These tools enable researchers to visualize the localization and interaction of these compounds within biological systems. The development of novel azetidine-containing fluorescent purine (B94841) analogs further highlights the potential of this scaffold in creating sensitive probes for studying biological processes. nih.gov
The 3-amino group of this compound is a particularly useful handle for the attachment of various functionalities, including linkers for solid-phase synthesis or conjugation to other molecules of interest. iipseries.org This versatility allows for the creation of a diverse range of research reagents for target identification, validation, and imaging applications.
| Type of Chemical Tool | Application | Role of Azetidinone Scaffold |
| Fluorescent Probes | Visualizing the localization and interactions of bioactive molecules. researchgate.netresearchgate.net | Serves as the core scaffold for attaching fluorophores. nih.gov |
| Activity-Based Probes (ABPs) | Profiling enzyme activity and identifying new drug targets. researchgate.net | The β-lactam ring acts as a reactive "warhead" for covalent modification of enzymes. actascientific.commdpi.com |
| Research Reagents | Target identification, validation, and as building blocks in combinatorial chemistry. iipseries.org | The 3-amino group provides a convenient point of attachment for various functionalities. |
Integration of Chemoinformatics, Data Science, and Machine Learning in Azetidinone Research
The fields of chemoinformatics, data science, and machine learning are revolutionizing drug discovery, and their application to azetidinone research is poised to accelerate the development of new therapeutics. These computational approaches leverage large datasets of chemical and biological information to build predictive models that can guide the design and optimization of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established chemoinformatic technique that is being enhanced by machine learning algorithms. consensus.app By analyzing the relationship between the chemical structure of azetidinone derivatives and their biological activity, QSAR models can predict the potency of new, untested compounds. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Furthermore, chemoinformatics and machine learning are being applied to predict the pharmacokinetic and toxicological properties of azetidinone derivatives. researchgate.net By identifying potential liabilities early in the drug discovery process, these predictive models can help to reduce the attrition rate of drug candidates in later stages of development. The integration of these data-driven approaches will undoubtedly play a crucial role in the future of azetidinone research, from the identification of new therapeutic targets to the design of safer and more effective drugs. actascientific.com
| Data-Driven Approach | Application in Azetidinone Research | Potential Impact |
| Machine Learning-Enhanced QSAR | Predicting the biological activity of novel azetidinone derivatives. researchgate.netnih.govconsensus.app | Prioritization of synthetic targets and acceleration of lead optimization. |
| AI-Powered Virtual Screening | Identifying new azetidinone-based hits from large compound libraries. nih.govmdpi.comresearchgate.net | More efficient and cost-effective discovery of novel drug candidates. |
| Predictive Toxicology | Assessing the potential toxicity of azetidinone compounds in silico. researchgate.net | Early identification of safety concerns and reduction of late-stage drug failures. |
| Antibiotic Resistance Analysis | Analyzing genomic and phenotypic data to understand and predict β-lactam resistance mechanisms. nih.gov | Informing the design of new azetidinones that can overcome resistance. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-3-aminoazetidin-2-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of β-amino acids or reductive amination of azetidinone precursors. For example, ethyl aroylacetates (e.g., 3a–3g) are common intermediates, as described in protocols for analogous β-lactams . Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity .
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodological Answer : Accelerated degradation studies under thermal, photolytic, and hydrolytic conditions are conducted, followed by HPLC-UV or LC-MS analysis to monitor decomposition products . Stability is quantified via kinetic modeling (e.g., Arrhenius plots). Storage recommendations (-20°C under nitrogen) align with best practices for moisture-sensitive heterocycles .
Q. What analytical techniques are critical for validating the structural integrity of this compound derivatives?
- Methodological Answer : X-ray crystallography resolves absolute configuration, while infrared (IR) spectroscopy identifies functional groups like the β-lactam carbonyl. Quantitative ¹H/¹³C NMR with internal standards (e.g., deuterated solvents) confirms substituent positioning. Multi-laboratory validation ensures reproducibility of spectral data .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this compound for pharmacological studies?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases/esterases) enhances stereoselectivity. Dynamic kinetic resolution (DKR) strategies balance reaction rates to favor the (3R)-enantiomer. Triangulation of HPLC, circular dichroism (CD), and computational docking validates enantiomeric excess (>99%) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies arise from batch-to-batch variability or assay conditions. Reproducibility checks under standardized protocols (e.g., fixed pH, temperature) are critical. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) identifies confounding factors. Meta-analyses of published datasets isolate structure-activity relationships (SARs) .
Q. How can the 3R principles (Replace, Reduce, Refine) be applied to in vivo studies involving this compound?
- Methodological Answer : Replace: Use advanced in vitro models (e.g., airway epithelial cell cultures) to pre-screen pharmacokinetic properties . Reduce: Employ factorial experimental designs to minimize animal numbers while maximizing data output . Refine: Non-invasive imaging (e.g., PET/MRI) reduces distress in longitudinal studies .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations model β-lactam ring opening in enzyme active sites. Density functional theory (DFT) calculates transition-state energies for covalent binding. Machine learning (ML) trains models on existing bioactivity data to prioritize analogs for synthesis .
Q. How do structural modifications of this compound impact its metabolic stability and toxicity profile?
- Methodological Answer : Substituent effects are studied via hepatic microsomal assays (phase I metabolism) and LC-MS/MS metabolite identification. Toxicity prediction combines in vitro cytotoxicity screens (e.g., HepG2 cells) and in silico tools (e.g., ProTox-II). Comparative studies with fluorinated or methylated derivatives reveal metabolic bottlenecks .
Methodological Considerations
- Data Triangulation : Combine quantitative (HPLC-MS) and qualitative (NMR, crystallography) data to resolve ambiguities .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and justify sample sizes via power analysis .
- Open Science : Share synthetic protocols and spectral data in public repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
